![molecular formula C7H12N2O2 B1214310 5,5-Diethylhydantoin CAS No. 5455-34-5](/img/structure/B1214310.png)
5,5-Diethylhydantoin
Overview
Description
5,5-Diethylhydantoin is a chemical compound with the molecular formula C7H12N2O2 . It is a derivative of hydantoin, which is an organic compound that serves as a core structure for several pharmaceuticals .
Synthesis Analysis
The synthesis of 5,5-Diethylhydantoin and its derivatives has been explored in various studies . For instance, one study described the synthesis of 5,5-dimethyl- and 5,5-diphenylhydantoin-conjugated hemorphin derivatives as potential anticonvulsant agents . The new series of these derivatives were obtained as C-terminal amides via solid-phase peptide synthesis .Molecular Structure Analysis
The molecular structure of 5,5-Diethylhydantoin consists of seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The exact mass of the molecule is 156.089877630 g/mol .Physical And Chemical Properties Analysis
5,5-Diethylhydantoin has a molecular weight of 156.18 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound also has two rotatable bonds .Scientific Research Applications
Electroless Copper Plating
5,5-Diethylhydantoin: has been studied for its effects on electroless copper plating , which is a method for depositing copper on a substrate without the need for an electric current. It has been found to improve the stability of the plating bath, reduce the particle size of the copper coating, and result in a brighter and more compact coating .
Hypotensive Agents
Derivatives of 5,5-Diethylhydantoin have been explored as potential hypotensive agents . These compounds have been tested for their affinity to α1-adrenergic receptors, which play a role in regulating blood pressure. Some derivatives have shown promising activity as antagonists, indicating potential use in the treatment of hypertension .
Anticonvulsant Activity
Research has been conducted on 5,5-Diethylhydantoin-conjugated hemorphin derivatives as potential anticonvulsant agents. These compounds have been synthesized and characterized, with some showing efficacy in preclinical seizure models. This suggests a possible application in the development of new treatments for epilepsy .
Activation of Carbonyl Functionality
In organic synthesis, 5,5-Diethylhydantoin has been used as a precatalyst for the activation of carbonyl functionality. This is crucial for condensation reactions, such as esterification and aldol condensation, which are foundational in creating a variety of organic compounds .
Biocidal Applications
The compound has been utilized in the synthesis of N-chloroheterocyclic antimicrobials . These are compounds that exhibit biocidal properties, potentially useful in disinfection and sterilization processes in various industries .
Environmental Impact
While not a direct application, it’s important to consider the environmental impact of chemicals like 5,5-Diethylhydantoin . Safety data sheets indicate that it is not classified as hazardous to the environment, but precautions should be taken to avoid discharge into watercourses and ensure proper containment and disposal .
Future Directions
Mechanism of Action
Target of Action
The primary target of 5,5-Diethylhydantoin is voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant agents .
Mode of Action
5,5-Diethylhydantoin interacts with its target by acting as a potent inhibitor of sodium channels . This inhibition results in the blockade of sodium channels, which can prevent the generation of action potentials, thereby reducing neuronal excitability .
Biochemical Pathways
Its action on sodium channels suggests it may influence theneuronal signaling pathways that rely on these channels for the propagation of action potentials .
Pharmacokinetics
The related compound 5,5-dimethylhydantoin has been shown to have good lipophilicity , which could suggest similar properties for 5,5-Diethylhydantoin. Lipophilicity often correlates with good absorption and distribution characteristics, potentially enhancing the bioavailability of the compound .
Result of Action
The blockade of sodium channels by 5,5-Diethylhydantoin can lead to a decrease in neuronal excitability, which may result in anticonvulsant effects . In fact, certain derivatives of 5,5-dimethylhydantoin have shown significant efficacy against psychomotor seizures in preclinical models .
properties
IUPAC Name |
5,5-diethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTZZUPJEUZZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202972 | |
Record name | 5,5-Diethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethylhydantoin | |
CAS RN |
5455-34-5 | |
Record name | 5,5-Diethylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5-Diethylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Diethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-diethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5,5-DIETHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRD19H6GXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5,5-diethylhydantoin compare to its structural analogs, phenobarbital and 5-ethyl-5-phenylhydantoin, in terms of inducing cytochrome P450 2B enzymes?
A1: Research indicates that 5,5-diethylhydantoin is a significantly weaker inducer of cytochrome P450 2B (CYP2B) enzymes compared to its structural analogs, phenobarbital and 5-ethyl-5-phenylhydantoin. [, ] In studies using male F344/NCr rats, 5,5-diethylhydantoin exhibited an EC50 value (serum concentration associated with half-maximal hepatic CYP2B induction) greater than or equal to 500 μM. [] In contrast, phenobarbital and 5-ethyl-5-phenylhydantoin demonstrated much lower EC50 values, indicating greater potency in inducing CYP2B. [, ] This difference in potency suggests structural variations within the hydantoin and barbiturate classes significantly influence their interaction with the putative phenobarbital receptor, which is believed to play a role in CYP2B induction. []
Q2: Does the weaker induction of cytochrome P450 enzymes by 5,5-diethylhydantoin translate to a different outcome in terms of tumor promotion?
A2: Yes, the weaker CYP2B induction by 5,5-diethylhydantoin correlates with a lack of tumor-promoting activity in a rat model. [] Studies using N-nitrosodiethylamine-initiated male F344 rats showed that dietary administration of 5,5-diethylhydantoin did not significantly increase the incidence of hepatocellular neoplasms or thyroid follicular cell neoplasms. [] Conversely, phenobarbital and 5-ethyl-5-phenylhydantoin, both potent CYP2B inducers, significantly enhanced the development of these tumor types in the same study. [] These findings suggest a potential link between CYP2B induction and tumor promotion in this experimental model.
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